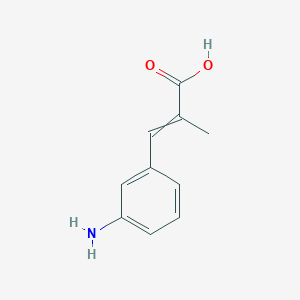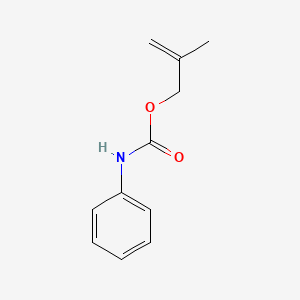
3-Phenylacrylaldehyde N-phenylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylacrylaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C₁₆H₁₅N₃S. Its CAS number is 72488-61-0, and its molecular weight is approximately 281.38 g/mol . This compound belongs to the class of thiosemicarbazones, which are derivatives of thiosemicarbazide.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 3-Phenylacrylaldehyde N-phenylthiosemicarbazone involves the condensation of 3-phenylacrylaldehyde with N-phenylthiosemicarbazide. The reaction proceeds under mild conditions and typically occurs in a solvent such as ethanol or methanol.
Reaction Conditions::- Reactants: 3-phenylacrylaldehyde, N-phenylthiosemicarbazide
- Solvent: Ethanol or methanol
- Temperature: Room temperature
- Reaction time: A few hours
Industrial Production Methods:: While industrial-scale production methods for this compound are limited, researchers often prepare it in the laboratory for specific applications.
Analyse Chemischer Reaktionen
3-Phenylacrylaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents on the phenyl rings can be replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered functional groups or substitution patterns.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it relevant for studies involving cell lines or organisms.
Medicine: Researchers explore its potential as an antitumor or antimicrobial agent.
Industry: It could serve as a precursor for pharmaceuticals or other fine chemicals.
Wirkmechanismus
The exact mechanism by which 3-Phenylacrylaldehyde N-phenylthiosemicarbazone exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 3-Phenylacrylaldehyde N-phenylthiosemicarbazone is unique in its structure, similar compounds include:
- Other thiosemicarbazones with varying substituents on the phenyl rings.
2-Methyl-3-Phenylacrylaldehyde N-phenylthiosemicarbazone: (CAS: 479364-29-9) .
Eigenschaften
CAS-Nummer |
72488-61-0 |
|---|---|
Molekularformel |
C16H15N3S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-phenyl-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C16H15N3S/c20-16(18-15-11-5-2-6-12-15)19-17-13-7-10-14-8-3-1-4-9-14/h1-13H,(H2,18,19,20)/b10-7+,17-13+ |
InChI-Schlüssel |
VUSJWJPMCCHPMX-UVZCHINQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)

![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)

![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

